REACTION_CXSMILES
|
[CH3:1]COCC.C[Si](C=[N+]=[N-])(C)C.[Cl:13][C:14]1[N:22]=[C:21]([CH3:23])[CH:20]=[CH:19][C:15]=1[C:16]([OH:18])=[O:17].CC(O)=O>C1COCC1.CO>[Cl:13][C:14]1[N:22]=[C:21]([CH3:23])[CH:20]=[CH:19][C:15]=1[C:16]([O:18][CH3:1])=[O:17]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-]
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=CC(=N1)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 0-20% EtOAc in hexanes
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)OC)C=CC(=N1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.77 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |